3-(4,6-Dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid hydrochloride
Description
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Properties
IUPAC Name |
3-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-6-5-7(2)11(9(14)10-6)4-3-8(12)13;/h5H,3-4H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXNTUGTSKVDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCC(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4,6-Dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid hydrochloride, also referred to as 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H12N2O3- HCl
- Molecular Weight : 232.66 g/mol
- CAS Number : 764642-23-1
Research indicates that compounds similar to 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid exhibit various biological activities, primarily through the inhibition of specific enzymes and pathways involved in inflammation and oxidative stress.
- Anti-inflammatory Activity : The compound has been studied for its potential to inhibit inflammatory processes. In vitro studies have shown that derivatives can reduce the production of pro-inflammatory cytokines and inhibit pathways such as the NF-kB signaling pathway.
- Antioxidant Properties : Compounds within this class have demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. This activity is often assessed through assays measuring lipid peroxidation and free radical scavenging capabilities.
Therapeutic Applications
The biological activities of 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid suggest potential applications in various therapeutic areas:
- Anti-cancer : Some studies have indicated that related compounds may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Neurological Disorders : There is emerging evidence suggesting that these compounds may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.
Study 1: Anti-inflammatory Effects
A study conducted on a series of derivatives of 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid evaluated their anti-inflammatory effects in vivo. The results indicated a significant reduction in carrageenan-induced paw edema in animal models, demonstrating the compound's potential as an anti-inflammatory agent.
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| A | 10 | 45 |
| B | 20 | 62 |
| C | 50 | 75 |
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The results showed that the compound exhibited a dose-dependent scavenging effect on DPPH radicals.
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Research Findings
Recent studies have highlighted the multifaceted biological activities associated with this compound:
- Inhibition of Lipoxygenase : In vitro assays demonstrated that the compound effectively inhibits lipoxygenase activity, which is implicated in inflammatory responses.
- Cytotoxicity Against Cancer Cells : In cell line studies, the compound showed selective cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells.
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential utility in treating neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. The structure of 3-(4,6-Dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid hydrochloride suggests potential as an antiviral agent due to its ability to inhibit viral replication mechanisms. Studies have shown that modifications in the pyrimidine ring can enhance activity against specific viruses, including HIV and Hepatitis C .
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, certain pyrimidine derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for cancer therapy .
Biochemistry
Metabolic Pathway Studies
Due to its structural similarity to natural metabolites, this compound can be utilized in studies investigating metabolic pathways involving pyrimidines. Its role in nucleotide synthesis and regulation could provide insights into cellular metabolism and disease states related to nucleotide imbalances .
Pharmacological Research
Drug Development
The compound's unique chemical structure allows it to serve as a lead compound in drug development programs targeting various diseases. Its pharmacokinetic properties and bioavailability are essential areas of study that can dictate its effectiveness as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics that warrant further investigation .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antiviral Efficacy of Pyrimidine Derivatives | Evaluate antiviral properties against HIV | The study demonstrated significant inhibition of viral replication with specific derivatives showing up to 90% efficacy at optimal concentrations. |
| Inhibition of Dihydroorotate Dehydrogenase | Assess enzyme inhibition potential | The compound showed competitive inhibition with an IC50 value indicating effective enzyme blockade, suggesting potential use in targeted cancer therapies. |
| Metabolic Pathway Analysis | Investigate role in nucleotide metabolism | Findings indicated that the compound alters the flux through the pyrimidine synthesis pathway, impacting cellular proliferation rates in vitro. |
Q & A
Q. How can degradation pathways be elucidated, and what strategies mitigate instability?
- Answer :
- Forced degradation studies : Expose the compound to heat, light, or oxidative conditions (H₂O₂). LC-MS identifies degradation products (e.g., hydrolyzed pyrimidine rings).
- Stabilization : Lyophilization for long-term storage or formulation with cyclodextrins to enhance shelf life .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid side reactions with the hydrochloride counterion .
- Biological assays : Pre-filter stock solutions (0.22 µm) to remove particulates that may interfere with cellular uptake .
- Data validation : Cross-reference spectral data with databases (e.g., PubChem, Reaxys) to confirm structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
